

Deuterium labeled 1,4-Cyclohexanedione basics

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Compound of Interest

Compound Name: 1,4-Cyclohexanedione-d8

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An In-depth Technical Guide to Deuterium-Labeled 1,4-Cyclohexanedione

For researchers, scientists, and professionals in drug development, deuterium-labeled compounds are invaluable tools. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, can profoundly influence a molecule's properties and provides a powerful method for various analytical and research applications.^{[1][2][3]} Deuterium-labeled 1,4-cyclohexanedione is one such compound, serving as a versatile building block and an internal standard in complex analytical studies. This guide provides a technical overview of its core properties, synthesis, and applications.

Core Physicochemical Properties

Deuterium labeling alters the physical properties of a molecule due to the mass difference between hydrogen and deuterium.^{[4][5]} The most common deuterated version is **1,4-Cyclohexanedione-d8**, where all eight hydrogen atoms are replaced with deuterium.^{[6][7]} Below is a comparison of the key properties of 1,4-cyclohexanedione and its octadeuterated analog.

Property	1,4-Cyclohexanedione (Unlabeled)	1,4-Cyclohexanedione-d8 (Labeled)
Molecular Formula	C ₆ H ₈ O ₂ [8] [9]	C ₆ D ₈ O ₂
Molecular Weight	112.13 g/mol [9]	120.18 g/mol [6] [7]
CAS Number	637-88-7 [8]	23034-25-5 [7]
Appearance	White to pale-yellow solid [9] [10]	Not specified, expected to be a white solid.
Melting Point	77 to 78.5 °C [10]	Not specified, expected to be slightly higher than unlabeled. [4]
Boiling Point	130 to 133 °C at 20 mmHg [10]	Not specified, expected to be slightly higher than unlabeled. [4]
Solubility	Soluble in water and ethanol; insoluble in diethyl ether. [10]	Not specified, expected to be similar to unlabeled.
Isotopic Enrichment	Not Applicable	≥98 atom % D [6]
Chemical Purity	≥98% is commercially available.	≥98% [6]

Synthesis and Experimental Protocols

While specific proprietary methods for the synthesis of **1,4-cyclohexanedione-d8** are not publicly detailed, a common approach involves the deuteration of the unlabeled compound or its precursors. The synthesis of unlabeled 1,4-cyclohexanedione is well-established.[\[11\]](#)[\[12\]](#)

Protocol 1: Synthesis of Unlabeled 1,4-Cyclohexanedione

This procedure is adapted from Organic Syntheses.[\[11\]](#) It is a two-step process starting from diethyl succinate.

Step A: 2,5-Dicarbethoxy-1,4-cyclohexanedione

- Prepare a solution of sodium ethoxide by adding 92 g of sodium to 900 ml of absolute ethanol in a 3-liter flask with a reflux condenser. Heat under reflux for 3-4 hours to complete the reaction.
- To the hot solution, add 348.4 g of diethyl succinate in one portion. An exothermic reaction will occur. Heat the mixture under reflux for 24 hours. A thick precipitate will form.
- Remove the ethanol under reduced pressure.
- Add 2 liters of 2N sulfuric acid to the warm residue and stir vigorously for 3-4 hours.
- Collect the solid product by suction filtration and wash it with water.
- Recrystallize the air-dried product from hot ethyl acetate to yield 2,5-dicarbethoxy-1,4-cyclohexanedione.

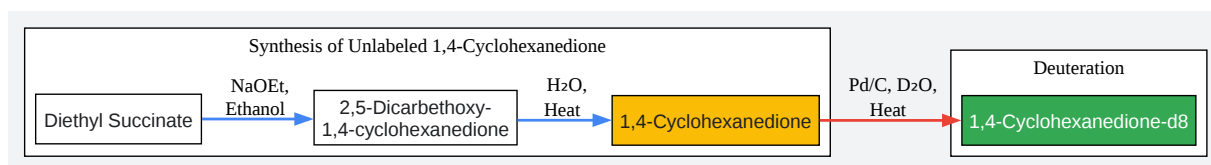
Step B: 1,4-Cyclohexanedione

- Place 170 g of the purified 2,5-dicarbethoxy-1,4-cyclohexanedione and 170 ml of water into a glass liner of a steel pressure vessel.
- Seal the vessel and heat it rapidly to 185–195 °C for 10–15 minutes.
- Cool the vessel rapidly in an ice-water bath and carefully release the pressure.
- Distill the product under reduced pressure (130–133 °C at 20 mm). The product solidifies on cooling.
- The compound can be further purified by recrystallization from carbon tetrachloride.^[11]

Protocol 2: General Method for Deuteration via H-D Exchange

A plausible method for preparing **1,4-cyclohexanedione-d8** is through a metal-catalyzed hydrogen-deuterium exchange reaction using deuterium oxide (D₂O) as the deuterium source.^[13]

- In a reaction vessel, combine 1,4-cyclohexanedione with a palladium-on-carbon (Pd/C) catalyst.
- Add deuterium oxide (D₂O) to serve as both the solvent and the deuterium source.
- The reaction may require heating to facilitate the exchange of the alpha-protons of the ketone.
- The reaction progress can be monitored by ¹H NMR spectroscopy (disappearance of the proton signal) or mass spectrometry (increase in molecular weight).
- Upon completion, the catalyst is removed by filtration, and the product is isolated by removing the D₂O, for example, by lyophilization or extraction with a suitable solvent followed by drying and evaporation.



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A plausible synthetic route to **1,4-cyclohexanedione-d8**.

Applications in Research and Drug Development

Deuterium-labeled compounds are primarily used in areas where distinguishing between chemically identical molecules is necessary.

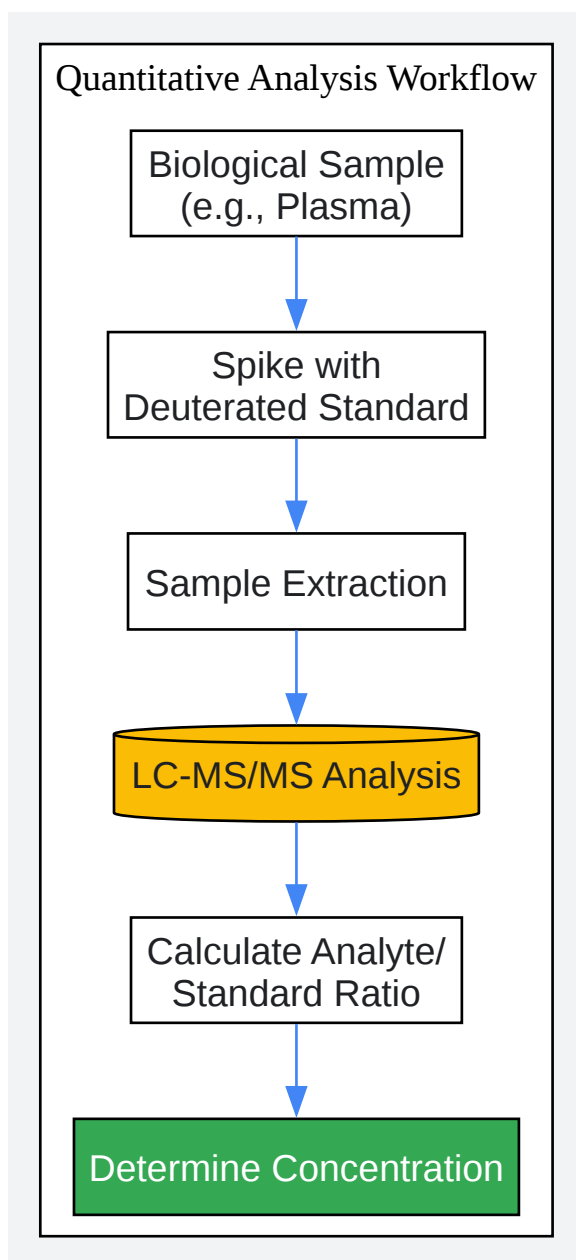
Internal Standard for Quantitative Mass Spectrometry

In bioanalytical studies using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled (SIL) internal standard is the gold standard.[14] Since deuterium-labeled 1,4-cyclohexanedione has nearly identical chemical and physical properties to its unlabeled counterpart, it co-elutes during chromatography and experiences similar matrix effects, but is

distinguishable by its higher mass.^{[14][15]} This allows for accurate quantification of the unlabeled analyte in complex biological matrices.

Protocol 3: Use as an Internal Standard in LC-MS/MS

- **Sample Preparation:** A known concentration of **1,4-cyclohexanedione-d8** (the internal standard) is spiked into all samples (e.g., plasma, urine), calibration standards, and quality control samples.
- **Extraction:** The analyte and internal standard are extracted from the biological matrix using an appropriate method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
- **LC Separation:** The extracted sample is injected into an LC system. The analyte and the internal standard, due to their similar properties, will have nearly identical retention times.
- **MS/MS Detection:** The mass spectrometer is set to monitor specific mass transitions for both the unlabeled analyte and the deuterated internal standard using multiple reaction monitoring (MRM).
- **Quantification:** The peak area ratio of the analyte to the internal standard is calculated. This ratio is plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of the analyte in the unknown samples is then determined from this curve.



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Workflow for using a deuterated internal standard in LC-MS.

Metabolic and Mechanistic Studies

Deuterium labeling is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies.[2] [16] By administering a deuterated compound, researchers can trace the metabolic fate of the molecule and identify its metabolites using mass spectrometry.

Furthermore, the replacement of hydrogen with deuterium can slow down metabolic reactions that involve the cleavage of a carbon-hydrogen bond. This is known as the Kinetic Isotope Effect (KIE).^{[3][17]} This effect can be exploited to:

- **Enhance Metabolic Stability:** By deuterating sites on a drug molecule that are prone to metabolic oxidation, its half-life can be extended, potentially leading to lower required doses and fewer side effects.^{[18][19]}
- **Elucidate Reaction Mechanisms:** The magnitude of the KIE can provide insights into the rate-determining steps of chemical reactions and enzymatic transformations.^{[20][21]}

Spectral Characterization

The characterization of 1,4-cyclohexanedione and its deuterated isotopologues relies on standard analytical techniques.

- **Mass Spectrometry (MS):** Electron ionization mass spectra for unlabeled 1,4-cyclohexanedione show a molecular ion peak at m/z 112.^{[8][22][23]} For **1,4-cyclohexanedione-d8**, this peak would be expected at m/z 120.^[7]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** The ^1H NMR spectrum of 1,4-cyclohexanedione shows a singlet at approximately 2.8 ppm.^{[24][25]} For the fully deuterated **1,4-cyclohexanedione-d8**, this proton signal would be absent. The ^{13}C NMR spectrum would show signals characteristic of the carbonyl and methylene carbons.^[26]
- **Infrared (IR) Spectroscopy:** The IR spectrum of the unlabeled compound shows a strong absorption band for the C=O stretch.^[9] In the deuterated compound, the C-D stretching and bending vibrations will appear at lower frequencies compared to the C-H vibrations.

In summary, deuterium-labeled 1,4-cyclohexanedione is a valuable chemical for advanced research. Its primary utility lies in its application as an internal standard for precise quantification in complex matrices and as a tool in metabolic and mechanistic studies, contributing significantly to the fields of drug discovery and analytical chemistry.

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